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Compound of Interest

Compound Name: LY487379 hydrochloride

Cat. No.: B584831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

LY487379 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). The information presented herein is intended to support

research and development efforts in neuropsychiatric and neurological disorders.

Core Compound Information
LY487379 hydrochloride is a prototypical and selective mGluR2 PAM used extensively in

preclinical research.[1][2] It does not possess intrinsic agonist activity but potentiates the

receptor's response to the endogenous ligand, glutamate.[2] This mechanism offers a nuanced

approach to modulating glutamatergic neurotransmission, which is implicated in the

pathophysiology of several central nervous system (CNS) disorders.[3][4][5]

Chemical Name: N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-

ylmethylamine hydrochloride.[1][6]

Mechanism of Action
LY487379 functions by binding to an allosteric site on the mGluR2 receptor, distinct from the

orthosteric site where glutamate binds. This binding event induces a conformational change in

the receptor that enhances its affinity and/or efficacy for glutamate.[3] The mGluR2 receptor is

a G-protein coupled receptor (GPCR) predominantly linked to Gαi/o proteins. Its activation
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leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Presynaptically,

mGluR2 activation acts as an autoreceptor to inhibit the release of glutamate, thereby providing

a negative feedback mechanism to dampen excessive glutamatergic signaling.[4] By

potentiating this natural mechanism, LY487379 helps to constrain excessive glutamate release

in a frequency-dependent manner, making it a promising therapeutic strategy.[2][7]

Preclinical In Vitro and In Vivo Findings
LY487379 has been evaluated in a range of preclinical models, demonstrating potential

therapeutic utility in schizophrenia, addiction, and stress-related disorders.

In Vitro Profile
The primary in vitro activity of LY487379 is its potentiation of glutamate's effect at the mGluR2

receptor. It shows high selectivity for mGluR2 over the closely related mGluR3 receptor.[8][9]

Schizophrenia Models
Glutamatergic dysfunction is a key hypothesis in the pathophysiology of schizophrenia.[4][5]

LY487379 has shown efficacy in animal models relevant to the positive, negative, and cognitive

symptoms of the disorder.

Psychostimulant-Induced Hyperlocomotion: LY487379 produces dose-dependent reductions

in hyperlocomotor activity induced by N-methyl-D-aspartate (NMDA) receptor antagonists

like phencyclidine (PCP) and amphetamine (AMPH).[10]

Cognitive Flexibility: In the attentional set-shifting task (ASST) in rats, a 30 mg/kg dose of

LY487379 resulted in significantly fewer trials needed to reach the criterion during the

extradimensional (ED) shift phase, indicating an improvement in cognitive flexibility.[7][9]

Impulsive-like Responding: Under a differential reinforcement of low-rate 72-second (DRL72)

schedule, LY487379 (30 mg/kg) decreased the response rate and increased the number of

reinforcers obtained, suggesting a reduction in impulsive behavior.[7]

Sensorimotor Gating: The compound reversed amphetamine-induced deficits in prepulse

inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is

deficient in schizophrenia patients.[10]
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Addiction Models
By modulating the glutamatergic system, particularly in the mesocorticolimbic pathways,

LY487379 can attenuate the rewarding and reinforcing effects of drugs of abuse.[2][11]

Cocaine-Induced Signaling: Pretreatment with LY487379 blocked the phosphorylation of

extracellular signal-regulated kinases (ERK1/2) in the mouse striatum (both caudate

putamen and nucleus accumbens) stimulated by cocaine. It also blocked the

phosphorylation of the downstream transcription factor Elk-1.[2]

Cocaine-Induced Hyperlocomotion: In mice, a 30 mg/kg dose of LY487379 significantly

reduced the hyperlocomotion induced by a 30 mg/kg dose of cocaine.[2]

Stress Models
Chronic stress can lead to maladaptive neural responses, including a downregulation of

mGluR2 receptors.[6]

Chronic Restraint Stress (CRS): In a mouse model of CRS, LY487379 was shown to reverse

behavioral maladaptations and synaptic dysfunction in the dentate gyrus of the

hippocampus.[6]

Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies involving

LY487379 hydrochloride.

Parameter Receptor Value Assay System

EC50 mGluR2 1.7 µM
Glutamate-stimulated

[35S]GTPγS binding

EC50 mGluR3 >10 µM
Glutamate-stimulated

[35S]GTPγS binding

Table 1: In Vitro

Potency and

Selectivity of

LY487379.[8][9]
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Animal Model Dose (Route) Effect Study Focus

Rat 30 mg/kg (i.p.)

Required significantly

fewer trials to criterion

in the

extradimensional shift

phase of the ASST.

Cognitive Flexibility

Rat 30 mg/kg (i.p.)

Decreased response

rate and increased

reinforcers on a

DRL72 schedule.

Impulsive Responding

Mouse 30 mg/kg (i.p.)

Reduced

hyperlocomotion

induced by cocaine

(30 mg/kg).

Addiction

Rat 10-30 mg/kg (i.p.)

Dose-dependently

increased extracellular

serotonin levels in the

medial prefrontal

cortex (mPFC).

Neurochemistry

Rat 10-30 mg/kg (i.p.)

Induced a bell-shaped

dose-response

increase in

extracellular

norepinephrine levels

in the mPFC.

Neurochemistry

Table 2: Summary of

In Vivo Efficacy of

LY487379.[2][7][8][9]

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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In Vitro [35S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors.

Objective: To determine the EC50 of LY487379 for potentiating glutamate-stimulated G-

protein activation at mGluR2 and mGluR3.

Method:

Membranes from cells expressing human mGluR2 or mGluR3 are prepared.

Membranes are incubated with a sub-maximal concentration of glutamate.

Increasing concentrations of LY487379 are added to the reaction.

The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is initiated.

After incubation, the reaction is terminated, and membrane-bound radioactivity is

measured using liquid scintillation counting.

Data are analyzed using non-linear regression to determine the EC50 value.[8]

Western Blotting for pERK1/2
This technique is used to measure the activation of the ERK/MAPK signaling pathway.

Objective: To assess the effect of LY487379 on cocaine-stimulated ERK1/2 phosphorylation

in the mouse striatum.

Method:

Mice are pretreated with LY487379 (30 mg/kg, i.p.) or vehicle 15 minutes prior to an

injection of cocaine (30 mg/kg, i.p.) or saline.

At a specified time post-injection, animals are euthanized, and the striatum is rapidly

dissected.

Tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
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Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against

phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. An antibody against a loading

control (e.g., β-actin) is also used.

After washing, the membrane is incubated with a secondary antibody conjugated to

horseradish peroxidase.

Proteins are visualized using an enhanced chemiluminescence reagent, and the optical

density of the bands is quantified using image analysis software.[2]

In Vivo Microdialysis
This procedure measures extracellular levels of neurotransmitters in the brains of freely moving

animals.

Objective: To determine the effect of LY487379 on extracellular levels of norepinephrine and

serotonin in the rat medial prefrontal cortex.

Method:

Rats are surgically implanted with a microdialysis guide cannula targeting the mPFC.

Following recovery, a microdialysis probe is inserted, and the brain is perfused with

artificial cerebrospinal fluid (aCSF).

Baseline dialysate samples are collected to establish stable neurotransmitter levels.

LY487379 (3-30 mg/kg, i.p.) or vehicle is administered.

Dialysate samples are collected at regular intervals post-injection.

Neurotransmitter concentrations in the dialysate are quantified using high-performance

liquid chromatography (HPLC) with electrochemical detection.
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Results are expressed as a percentage change from the baseline levels.[7]

Drug Preparation and Administration
Formulation: LY487379 hydrochloride is dissolved in dimethyl sulfoxide (DMSO) and then

adjusted with 0.9% NaCl to achieve the final desired concentration. The final concentration of

DMSO is kept low (e.g., <0.2%).[2]

Route of Administration: For in vivo studies, the most commonly cited route is intraperitoneal

(i.p.) injection.[2][9]

Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the action and study of LY487379.

Mechanism of LY487379 at Presynaptic Terminal
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Caption: Signaling pathway of LY487379 as an mGluR2 PAM.
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General Workflow for In Vivo Behavioral Study
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Caption: Experimental workflow for a preclinical behavioral study.
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Therapeutic Rationale of mGluR2 Potentiation

Pathophysiological State Pharmacological Intervention

Therapeutic Outcome

Hyperactive Glutamatergic
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LY487379 Administration
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CNS Symptoms

Leads to
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Caption: Logical relationship for the therapeutic action of LY487379.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9870709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://pubmed.ncbi.nlm.nih.gov/12769628/
https://pubmed.ncbi.nlm.nih.gov/12769628/
https://pubmed.ncbi.nlm.nih.gov/21704048/
https://pubmed.ncbi.nlm.nih.gov/21704048/
https://pubmed.ncbi.nlm.nih.gov/30964565/
https://pubmed.ncbi.nlm.nih.gov/30964565/
https://pubmed.ncbi.nlm.nih.gov/30964565/
https://pubmed.ncbi.nlm.nih.gov/20739457/
https://pubmed.ncbi.nlm.nih.gov/20739457/
https://pubmed.ncbi.nlm.nih.gov/20739457/
https://www.medchemexpress.com/ly487379.html
https://file.medchemexpress.com/batch_PDF/HY-122255/LY487379-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4351804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4351804/
https://www.benchchem.com/product/b584831#preclinical-studies-involving-ly487379-hydrochloride
https://www.benchchem.com/product/b584831#preclinical-studies-involving-ly487379-hydrochloride
https://www.benchchem.com/product/b584831#preclinical-studies-involving-ly487379-hydrochloride
https://www.benchchem.com/product/b584831#preclinical-studies-involving-ly487379-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b584831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

